molecular formula C4H6BrF4NO2S B2844548 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide CAS No. 2445784-98-3

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide

Cat. No.: B2844548
CAS No.: 2445784-98-3
M. Wt: 288.05
InChI Key: MCKZACYKSPMOAC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide typically involves the reaction of 3,3,4,4-tetrafluorobutan-1-ol with bromine in the presence of a base such as sodium carbonate. This reaction yields 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, which is then further reacted with sulfonamide to produce the final compound .

Chemical Reactions Analysis

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets, leading to various biochemical effects .

Properties

IUPAC Name

4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF4NO2S/c5-4(8,9)3(6,7)1-2-13(10,11)12/h1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKZACYKSPMOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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